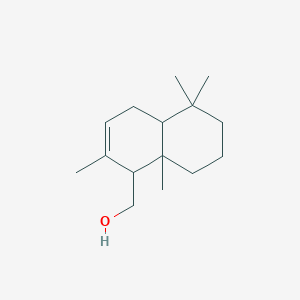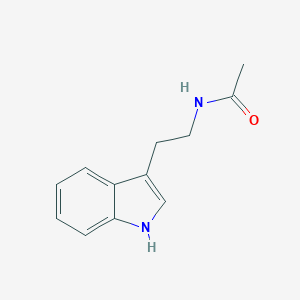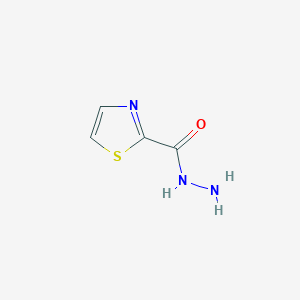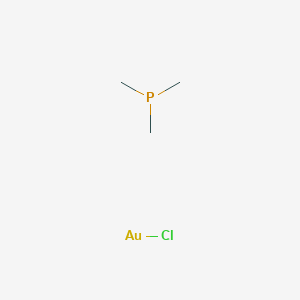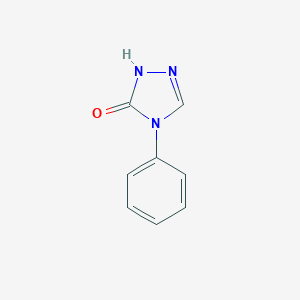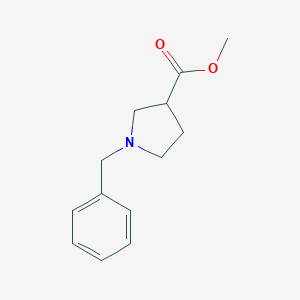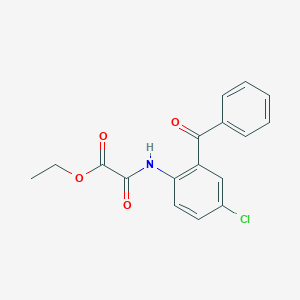
Niobium trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium trifluoride is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is insoluble in water and has a melting point of 1,327°C. The chemical formula for this compound is NbF3, and it is also known as niobium (III) fluoride.
Mechanism of Action
The mechanism of action of niobium trifluoride is not well understood. However, it is believed that it acts as a Lewis acid, which can accept electron pairs from other molecules. This property makes it useful in organic reactions as a catalyst.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be relatively non-toxic and has low acute toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using niobium trifluoride in lab experiments is its high melting point, which makes it useful in high-temperature reactions. It is also relatively stable and non-reactive, which makes it easy to handle. However, one limitation is that it is insoluble in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for the use of niobium trifluoride in scientific research. One area of interest is its potential use in superconducting devices, as it has been shown to have high critical current densities. Another area of interest is its use as a precursor for the synthesis of other niobium compounds, which could have potential applications in catalysis and materials science. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in organic reactions.
Synthesis Methods
Niobium trifluoride can be synthesized through several methods, including the reaction of niobium pentoxide with hydrogen fluoride gas at high temperatures. Another method involves the reaction of niobium metal with fluorine gas. The resulting product is then purified through sublimation.
Scientific Research Applications
Niobium trifluoride is used in various scientific research applications, including as a catalyst in organic reactions, as a precursor for the synthesis of other niobium compounds, and as a material for superconducting devices. It is also used in the production of optical coatings and as a component in solid-state electrolytes.
properties
CAS RN |
15195-53-6 |
|---|---|
Molecular Formula |
F3Nb |
Molecular Weight |
149.9016 g/mol |
IUPAC Name |
trifluoroniobium |
InChI |
InChI=1S/3FH.Nb/h3*1H;/q;;;+3/p-3 |
InChI Key |
UJQMXWLZKHSSHS-UHFFFAOYSA-K |
SMILES |
F[Nb](F)F |
Canonical SMILES |
F[Nb](F)F |
synonyms |
Niobium trifluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




